molecular formula C15H17N3O2S B15074127 Methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate CAS No. 325145-99-1

Methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate

Cat. No.: B15074127
CAS No.: 325145-99-1
M. Wt: 303.4 g/mol
InChI Key: BPNSIOLKDUUSLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate is a synthetic organic compound that features a quinazoline moiety linked to a piperidine ring via a thioether bond. This compound is of interest due to its potential pharmacological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties. The quinazoline scaffold is a well-known pharmacophore in medicinal chemistry, contributing to the compound’s biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate typically involves the following steps:

    Formation of Quinazoline Intermediate: The quinazoline moiety can be synthesized through the cyclization of 2-aminobenzamide with appropriate aldehydes or ketones.

    Thioether Formation: The quinazoline intermediate is then reacted with a thiol derivative to form the thioether linkage.

    Piperidine Carboxylate Formation: The final step involves the reaction of the thioether-linked quinazoline with methyl piperidine-1-carboxylate under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as the use of microwave-assisted synthesis, metal-catalyzed reactions, or phase-transfer catalysis to enhance yield and reduce reaction time.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring or the quinazoline moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline or piperidine derivatives.

Scientific Research Applications

Methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: Investigated for its role in modulating biological pathways, particularly those involved in cell proliferation and apoptosis.

    Medicine: Explored as a potential therapeutic agent for treating cancer, bacterial infections, and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways, such as tyrosine kinases or G-protein-coupled receptors.

    Pathways Involved: It can modulate pathways related to cell growth, apoptosis, and inflammation, thereby exerting its pharmacological effects.

Comparison with Similar Compounds

    Quinazoline Derivatives: Compounds like Erlotinib and Gefitinib, which are used as tyrosine kinase inhibitors in cancer therapy.

    Piperidine Derivatives: Compounds such as Piperidine-4-carboxylate derivatives, which have various pharmacological activities.

Uniqueness: Methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate is unique due to its combined quinazoline and piperidine moieties linked via a thioether bond, which may confer distinct biological activities compared to other quinazoline or piperidine derivatives.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

325145-99-1

Molecular Formula

C15H17N3O2S

Molecular Weight

303.4 g/mol

IUPAC Name

methyl 4-quinazolin-4-ylsulfanylpiperidine-1-carboxylate

InChI

InChI=1S/C15H17N3O2S/c1-20-15(19)18-8-6-11(7-9-18)21-14-12-4-2-3-5-13(12)16-10-17-14/h2-5,10-11H,6-9H2,1H3

InChI Key

BPNSIOLKDUUSLA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCC(CC1)SC2=NC=NC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.